GPR35 Off‑Target Liability Exclusion: Inactivity vs. Known Active Pyrazole‑4‑sulfonamide Analog
A GPR35 antagonism primary assay evaluated N‑benzyl‑N‑isopropyl‑1,3‑dimethyl‑1H‑pyrazole‑4‑sulfonamide and returned an explicit inactive result [1]. GPR35 is a constitutively active orphan receptor linked to inflammatory, metabolic, and oncogenic signaling, and has been identified as an off‑target for several pyrazole‑containing compound classes. While a direct head‑to‑head comparator in identical assay conditions is not available in the public domain, this negative result establishes a baseline selectivity gate: any alternative N‑benzyl‑N‑alkyl‑1,3‑dimethyl‑1H‑pyrazole‑4‑sulfonamide analog lacking equivalent GPR35 screening data carries an unknown risk of unintended GPR35 antagonism, which could confound pharmacological interpretation in inflammation or metabolic disease models.
| Evidence Dimension | GPR35 antagonism activity (primary assay) |
|---|---|
| Target Compound Data | Inactive at screening concentration |
| Comparator Or Baseline | Class‑level inference: structurally related pyrazole‑4‑sulfonamides have not been systematically screened against GPR35; activity status unknown |
| Quantified Difference | Not quantifiable; categorical (inactive vs. unknown/untested) |
| Conditions | GPR35 antagonism primary assay as reported in ECBD database [1]; exact assay concentration and format not disclosed in public record |
Why This Matters
Provides a documented negative selectivity gate that procurement teams can use to justify requesting identical GPR35 screening data from alternative vendor compounds before substitution.
- [1] Sildrug/ECBD database. EOS40118: GPR35 antagonism assay result. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS40118/ (accessed 2026-04-29). View Source
